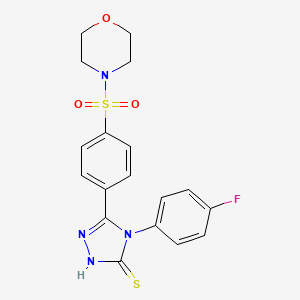
4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the fluorophenyl and morpholinosulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the triazole ring or the attached phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, sulfonic acids, and disulfides, which can be further utilized in different chemical syntheses or applications.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The fluorophenyl and morpholinosulfonyl groups enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-Chlorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-Fluorophenyl)-5-(4-(piperidinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the morpholinosulfonyl group, which enhances its solubility and reactivity. The fluorophenyl group also contributes to its unique electronic properties, making it more effective in certain applications, such as enzyme inhibition and material science.
Propriétés
Formule moléculaire |
C18H17FN4O3S2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4O3S2/c19-14-3-5-15(6-4-14)23-17(20-21-18(23)27)13-1-7-16(8-2-13)28(24,25)22-9-11-26-12-10-22/h1-8H,9-12H2,(H,21,27) |
Clé InChI |
ANMBWYMOKKDSRL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


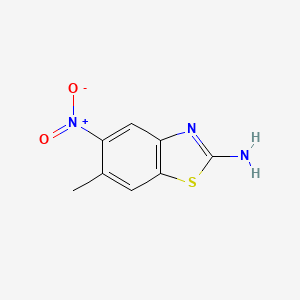
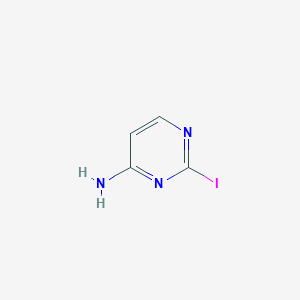
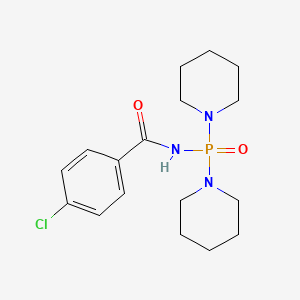
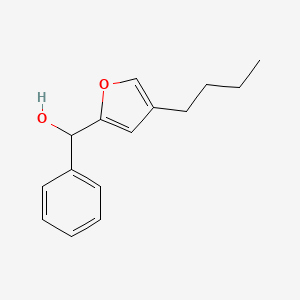
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
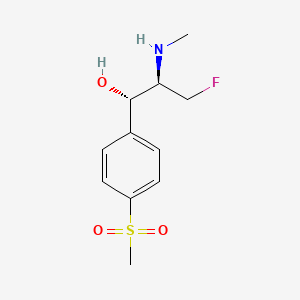
![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
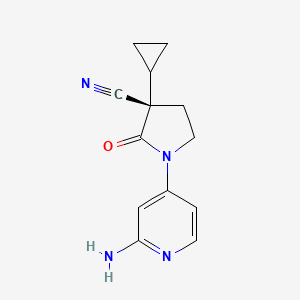
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)

![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
